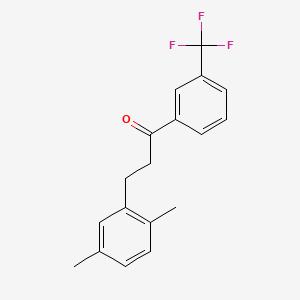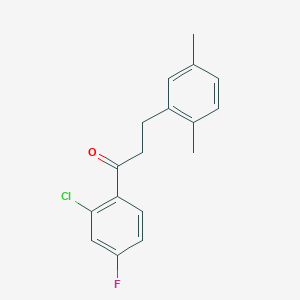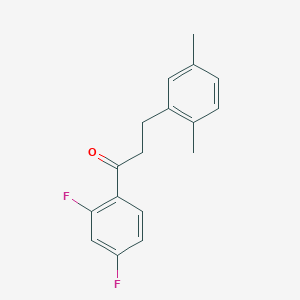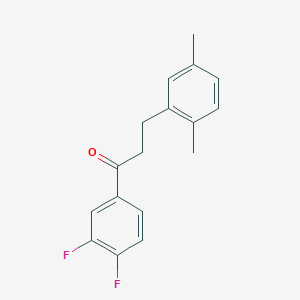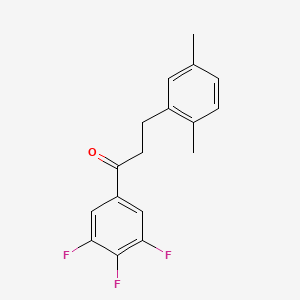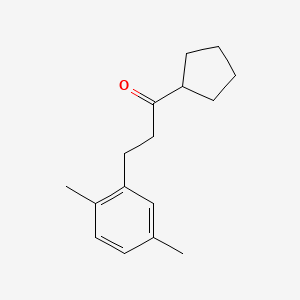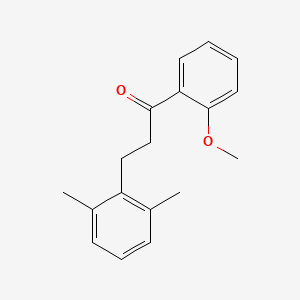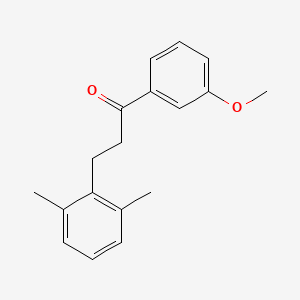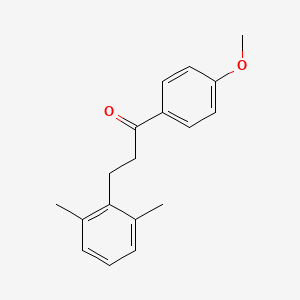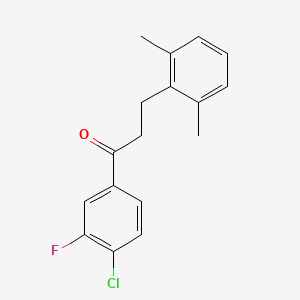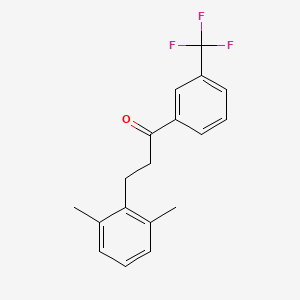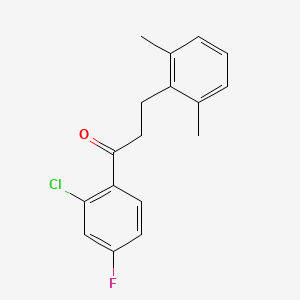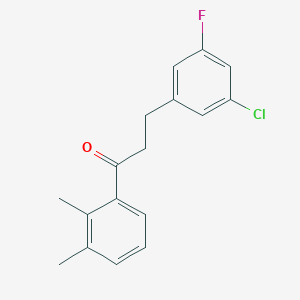
3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) that is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups and the chlorine and fluorine substitutions. The exact structure would depend on the positions of these substitutions and the configuration of the propiophenone structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the chlorine and fluorine atoms could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of the chlorine and fluorine atoms would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various chemical structures, such as 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide. X-ray single crystal diffraction was used to determine its structure, showcasing its utility in crystallography and molecular structure analysis (Huang et al., 2005).
Chemical Reactivity and Quantum Chemical Studies
- The compound has been involved in studies examining molecular geometry, chemical reactivity, and spectral analysis. This includes investigations into the electronic structure and reactivity of related compounds, using methods like FT-IR, NMR, and DFT calculations (R. Satheeshkumar et al., 2017).
Polymerization Studies
- It has been used in the preparation of specific polymers, such as the oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol. The studies focus on the polymerization behavior and properties of resulting polymers (S. Hyun et al., 1988).
Photochemical Applications
- Research has been conducted on the photodehalogenation of fluoro or chlorobenzene derivatives, including this compound. These studies investigate the generation of triplet and singlet phenyl cations and benzyne, which are important in photochemical reactions (S. Protti et al., 2012).
Material Science and Electronics
- This compound has been used in the synthesis of aromatic copolyethers containing specific chemical groups, which are notable for their solubility in polar solvents, high thermal stability, and electrical insulating properties. These polymers can be cast into thin films, making them valuable in material science and electronics (C. Hamciuc et al., 2008).
Synthesis of Organic Compounds
- The compound has been part of a new synthesis method for 1-arylpiperidin-4-ols. This showcases its role in the synthesis of new organic compounds, which can have various applications in pharmaceuticals and chemical research (C. Reese et al., 1988).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-16(12(11)2)17(20)7-6-13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWQZVBPUGRTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644954 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone | |
CAS RN |
898750-64-6 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

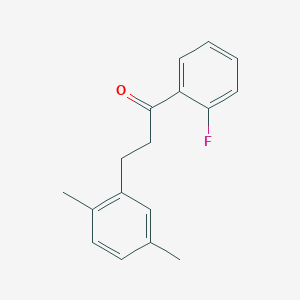
![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)
